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Compound of Interest

Compound Name: Phenyl Fluoroformate

Cat. No.: B8710385

An In-depth Technical Guide to the Reactivity Profile of Phenyl Chloroformate
Introduction

This technical guide provides a comprehensive overview of the reactivity profile of phenyl
haloformates, with a specific and detailed focus on phenyl chloroformate (C7HsClO2). While the
prompt specified phenyl fluoroformate, the available scientific literature extensively
documents the synthesis, reactivity, and applications of its chloro-analogue, phenyl
chloroformate, a widely used reagent in organic synthesis. Phenyl fluoroformate is not a
common reagent, and detailed studies on its reactivity are not readily available. Therefore, this
guide will center on the well-characterized phenyl chloroformate, treating it as the core subject
of interest for researchers, scientists, and drug development professionals.

Phenyl chloroformate is a versatile acyl halide used primarily for the introduction of the
phenoxycarbonyl group. This functionality serves as a protective group for amines and alcohols
and as a precursor for the formation of carbonates, carbamates, and ureas, which are common
moieties in pharmaceuticals. Understanding its reactivity, stability, and reaction mechanisms is
crucial for its effective application in complex molecule synthesis. This guide will detail its
synthesis, physicochemical properties, reaction kinetics, and mechanistic pathways, supported
by quantitative data and experimental protocols.

Synthesis of Phenyl Chloroformate
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The most common industrial synthesis of phenyl chloroformate involves the reaction of phenol
with an excess of phosgene (COCI2).[1] The reaction is typically performed in a suitable
solvent, and a tertiary amine base like N,N-dimethylaniline may be used to scavenge the HCI
byproduct.[1]

General Experimental Protocol for Synthesis

A solution of phenol in a chlorinated solvent (e.g., chloroform) is cooled in an ice bath.
Phosgene gas is then bubbled through the solution. Following the introduction of phosgene, an
equimolar amount of a tertiary amine base, such as N,N-dimethylaniline, is added dropwise
while maintaining the low temperature (5-10 °C).[1] After the addition is complete, the reaction
mixture is quenched with cold water. The organic layer is separated, washed with dilute
hydrochloric acid and then with water to remove any remaining base and salts. The organic
layer is dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is
removed by evaporation. The final product, phenyl chloroformate, is purified by vacuum
distillation, collecting the fraction at approximately 74-75 °C at 1.73 kPa.[1] This method
typically results in yields of about 90%.[1]
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Synthesis Workflow of Phenyl Chloroformate
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Caption: Synthesis workflow for phenyl chloroformate from phenol and phosgene.
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Physicochemical and Spectroscopic Data

Phenyl chloroformate is a colorless liquid with a pungent odor.[2][3] It is highly corrosive and

reacts with water.[2] Key properties are summarized in the table below.

Property Value Reference(s)
Chemical Formula C7HsCIO2 [4]

Molar Mass 156.57 g/mol [4]

CAS Number 1885-14-9 [4]
Appearance Colorless liquid [2]

Density 1.248 g/mL at 25 °C [51[6]

Boiling Point 74-75 °C at 13 mmHg (1.73 (5176]

kPa)

Refractive Index

n20/D 1.511

[5](6]

Vapor Pressure

1.22 psi at 20 °C

[5]

Storage Temperature

2-8 °C

[5]

Mass Spec (El)

Major m/z peaks: 77, 65, 156,
39, 63

[2]

IR Spectrum

Key absorptions available in
NIST database

[7]

Reactivity Profile and Stability

Phenyl chloroformate's reactivity is dominated by the electrophilic nature of the carbonyl

carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the

phenoxy group.

o Hydrolytic Instability: It decomposes in water and fumes in moist air, producing phenol,

carbon dioxide, and hydrogen chloride.[2][3] This reactivity necessitates handling under

anhydrous conditions.
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» Nucleophilic Attack: It reacts readily with a wide range of nucleophiles. This is its most
important feature for synthesis.

o Alcohols: React to form phenyl carbonates.
o Amines: React to form phenyl carbamates.
o Carboxylates: Can form mixed anhydrides.

o Thermal Stability: While stable at recommended storage temperatures (2-8 °C), it can
decompose upon heating.[2][5] Containers may explode if heated or contaminated with
water.[2][3]

o Incompatibilities: Phenyl chloroformate is incompatible with strong oxidizing agents, alcohols,
amines, and alkali bases.[2][3] It may react vigorously or explosively with ethers like
diisopropyl ether, especially in the presence of trace metal salts.[2][3]

Reaction Mechanisms

The primary mechanism for the reaction of phenyl chloroformate with nucleophiles is
nucleophilic acyl substitution. Kinetic studies, particularly on its solvolysis, have provided
significant insight into the specific pathways.

Addition-Elimination Mechanism

For most solvolysis reactions, a stepwise bimolecular addition-elimination mechanism is
predominant.[8][9] In this pathway, the nucleophile (e.g., a solvent molecule like water or
alcohol) first attacks the carbonyl carbon, leading to a tetrahedral intermediate. This addition
step is typically the rate-determining step.[9] The intermediate then collapses by expelling the
chloride ion, which is an excellent leaving group, to form the final product.
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Addition-Elimination Mechanism for Solvolysis
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Caption: General stepwise addition-elimination pathway for nucleophilic substitution.

Evidence from Kinetic Studies

The proposed mechanism is strongly supported by kinetic data, particularly from analyses
using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to solvent
nucleophilicity (N) and ionizing power (Y).[8]

log(k/ko) = IN + mY

Where:

k is the rate constant in a given solvent.

ko is the rate constant in the reference solvent (80% ethanol/20% water).

| is the sensitivity to solvent nucleophilicity.

m is the sensitivity to solvent ionizing power.

For phenyl chloroformate, the observed values strongly suggest a mechanism where bond-
making (nucleophilic attack) is significant in the transition state.[8]
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Parameter Value Interpretation Reference(s)

High sensitivity to
solvent nucleophilicity,
indicating significant

| (Sensitivity to N) 1.66 bond-making in the [8]
transition state.
Supports the addition-

elimination pathway.

Moderate sensitivity to
solvent ionizing
power, indicating

m (Sensitivity to Y) 0.56 some charge [8]
separation and bond-
breaking in the

transition state.

Further evidence comes from Kinetic Solvent Isotope Effects (KSIE). The values for
methanolysis support a mechanism involving general-base catalysis, where a second solvent
molecule assists in deprotonating the nucleophile as it attacks.[8]

) KSIE Value )
Reaction Interpretation Reference(s)
(kMeOH/kMeOD)

Alarge KSIE value

indicates that the O-H

bond of the methanol

nucleophile is being
Methanolysis =23-25 broken in the rate- [10]

determining step,

consistent with

general-base

catalysis.

For reactions with stronger nucleophiles, such as aminolysis in acetonitrile, a more associative,
concerted SN2-like displacement mechanism has also been proposed.[10]
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Applications in Drug Development and Synthesis

The reactivity of phenyl chloroformate makes it a valuable tool for introducing protecting groups
and forming key linkages in drug molecules.

Formation of Carbamates (Amine Protection)

One of the most common applications is the reaction with primary or secondary amines to form
N-phenoxycarbonyl derivatives (carbamates). This group can serve as a stable protecting
group for the amine functionality during subsequent synthetic steps.

Experimental Protocol: General N-Phenoxycarbonylation To a solution of the amine (1.0
equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in
an anhydrous aprotic solvent (e.g., dichloromethane or THF) at O °C, phenyl chloroformate
(1.05 equivalents) is added dropwise. The reaction is stirred at 0 °C to room temperature and
monitored by TLC. Upon completion, the reaction is quenched with water or a saturated
agueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined
organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated
under reduced pressure. The crude product is then purified by column chromatography or
recrystallization.

The Role of Fluorine in Drug Design

While phenyl fluoroformate itself is not common, the introduction of fluorine into organic
molecules is a critical strategy in modern drug discovery.[11][12] Replacing hydrogen or other
groups with fluorine can profoundly alter a molecule's properties:

o Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a metabolically
labile C-H bond with C-F can block oxidation by cytochrome P450 enzymes, increasing the
drug's half-life.[11]

 Lipophilicity: A single fluorine atom can increase lipophilicity, which may enhance membrane
permeability and oral bioavailability.[11][12]

o Acidity/Basicity (pKa): As a highly electronegative atom, fluorine can lower the pKa of nearby
acidic protons or decrease the basicity of nearby amines, affecting the ionization state of the
drug at physiological pH.[11]
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e Conformational Control: Fluorine can influence molecular conformation through steric and
electronic effects, potentially locking the molecule into a more bioactive shape for improved
target binding.[11]

A hypothetical phenyl fluoroformate would be expected to be more reactive than phenyl
chloroformate due to the higher electronegativity of fluorine, making the carbonyl carbon even
more electrophilic. However, the control and handling of such a reactive species would present
significant challenges.

Conclusion

Phenyl chloroformate is a highly reactive and versatile reagent with a well-defined reactivity
profile governed by nucleophilic acyl substitution. Its reactions typically proceed through a rate-
determining addition to form a tetrahedral intermediate. This predictable reactivity makes it an
essential tool for organic chemists, particularly in the pharmaceutical industry, for the synthesis
of carbonates and carbamates and for the protection of amine and alcohol functional groups. A
thorough understanding of its handling requirements, stability, and mechanistic pathways is
paramount for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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